molecular formula C21H18N2O2 B12941891 1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine CAS No. 906668-47-1

1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine

Cat. No.: B12941891
CAS No.: 906668-47-1
M. Wt: 330.4 g/mol
InChI Key: LKVIIEJHFZIZIX-UHFFFAOYSA-N
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Description

1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine is an organic compound built on the versatile imidazo[1,5-a]pyridine heterocyclic scaffold, which is recognized for its significant role in advanced materials and photophysical research . This derivative is specifically designed with methoxy groups at the 4-position of both phenyl rings at the 1 and 3 positions of the core structure, a substitution pattern known to enhance luminescent behavior and increase photoluminescence quantum yields . Compounds of this class are characterized by intense absorption in the near-UV region and emission in the blue region of the visible spectrum, accompanied by a large Stokes shift which helps to minimize reabsorption phenomena . The imidazo[1,5-a]pyridine core is widely studied in materials science due to its good optical tunability and is increasingly investigated for applications in organic light-emitting diodes (OLEDs), light-emitting electrochemical cells (LEECs), and as a down-converting layer in lighting devices . Furthermore, the structural motif serves as an excellent precursor for developing N,N-bidentate ligands, forming stable coordination compounds with various metal ions such as Zn²⁺, Cu⁺, and Ir³⁺, which are useful for creating emissive coordination complexes . Beyond optoelectronics, the imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry and is found in compounds with a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties, making it a valuable template for pharmaceutical research . This product is intended for research and development purposes exclusively. This compound is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

906668-47-1

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

1,3-bis(4-methoxyphenyl)imidazo[1,5-a]pyridine

InChI

InChI=1S/C21H18N2O2/c1-24-17-10-6-15(7-11-17)20-19-5-3-4-14-23(19)21(22-20)16-8-12-18(25-2)13-9-16/h3-14H,1-2H3

InChI Key

LKVIIEJHFZIZIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure

  • Substrate: 3-arylimidazo[1,5-a]pyridines (including 3-(4-methoxyphenyl)imidazo[1,5-a]pyridine as a close analogue)
  • Methylene source: Aqueous formaldehyde solution (37% in water)
  • Solvent: Formaldehyde solution itself or co-solvents such as methanol, ethanol, acetonitrile, or water
  • Temperature: Room temperature (approximately 20–25 °C)
  • Reaction time: Typically overnight (12 hours)
  • Workup: Quenching with water, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and purification by silica gel column chromatography using ethyl acetate/n-hexane mixtures

Reaction Scheme

The reaction involves the insertion of a methylene group from formaldehyde between two imidazo[1,5-a]pyridine units, yielding the bis(imidazo[1,5-a]pyridin-1-yl)methane derivative.

Optimization Data

Entry Methylene Source Solvent Temp (°C) Time (h) Yield of Bis Product (%) Notes
1 Formaldehyde Formaldehyde RT 12 86 Optimal yield
2 Formaldehyde Methanol RT 12 83 Slightly lower yield
3 Formaldehyde Ethanol RT 12 84 Comparable to methanol
4 Formaldehyde Acetonitrile RT 12 80 Good yield
5 Formaldehyde Water RT 12 78 Slightly lower yield
6 DMSO DMSO RT 12 Not reported No reaction observed
7 DMF DMF RT 12 Not reported No reaction observed

RT = Room Temperature

This data indicates that aqueous formaldehyde solution is the most effective methylene source and solvent combination for the synthesis of bis(imidazo[1,5-a]pyridin-1-yl)methane derivatives, including 1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine analogues.

Alternative Aldehyde Sources

Other aldehydes such as acetaldehyde and aryl aldehydes have been employed to synthesize related bis(imidazo[1,5-a]pyridine) derivatives with different bridging groups:

  • Acetaldehyde yields 1,1′-(ethane-1,1-diyl)bis(imidazo[1,5-a]pyridine) derivatives.
  • Aryl aldehydes produce 1,1′-(arylmethylene)bis(imidazo[1,5-a]pyridine) compounds.

These reactions are also conducted at room temperature, typically in ethanol as solvent, with similar workup and purification procedures.

Mechanistic Insights and Advantages

  • The reaction proceeds via electrophilic attack of the aldehyde carbon on the nucleophilic nitrogen of the imidazo[1,5-a]pyridine ring.
  • The process is metal-free and aerobic, avoiding the use of expensive or toxic catalysts.
  • Mild conditions preserve sensitive functional groups such as methoxy substituents on the phenyl rings.
  • The method is scalable and amenable to structural diversification by varying the aldehyde and imidazo[1,5-a]pyridine substituents.

Summary Table of Preparation Methods

Method Methylene Source Solvent Temperature Time Yield Range (%) Notes
Metal-free C–H functionalization Formaldehyde (37% aq) Formaldehyde solution or EtOH, MeOH, H2O RT 12–24 h 78–86 Mild, metal-free, aerobic
Aldehyde condensation Acetaldehyde, Aryl aldehydes EtOH RT Overnight Moderate to good Structural diversity possible
Metal-catalyzed methods Various (less common) Organic solvents Elevated Hours Variable Requires catalysts, harsher

Representative Experimental Procedure for this compound

  • Dissolve 3-(4-methoxyphenyl)imidazo[1,5-a]pyridine (0.5 mmol) in 1 mL of 37% aqueous formaldehyde solution.
  • Stir the reaction mixture at room temperature for 12 hours.
  • Monitor the reaction progress by thin-layer chromatography (TLC).
  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (2 × 20 mL).
  • Dry the combined organic layers over anhydrous sodium sulfate.
  • Remove the solvent under reduced pressure.
  • Purify the crude product by silica gel column chromatography using an ethyl acetate/n-hexane mixture as eluent.
  • Collect and dry the purified this compound as a solid.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various functionalized imidazo[1,5-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituents (Position) Physical State Purity/Yield Key Properties/Applications References
1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine 1,3-(4-MeOPh) Solid (inferred) N/A Luminescence, coordination chemistry
3-(4-Nitrophenyl)imidazo[1,5-a]pyridine (3w) 3-(4-NO₂Ph) Yellow solid 82% Electron-withdrawing effects; potential redox activity
3-(Pyridin-3-yl)imidazo[1,5-a]pyridine (3y) 3-Pyridyl White solid 88% N-ligand for metal coordination
3-(4-Trifluoromethylphenyl)imidazo... (10c) 3-(CF₃Ph) Not specified 80% Fluorophore with aldehyde functionality
3-(4-Chlorophenyl)imidazo[1,5-a]pyridine 3-ClPh Not specified N/A Intermediate for drug synthesis
3-(Phenylethynyl)imidazo[1,5-a]pyridine (3u) 3-(PhC≡C) Yellow oil 91% Extended π-conjugation for optoelectronics

Substituent Effects on Electronic Properties

  • For instance, zinc complexes of 1,3-substituted imidazo[1,5-a]pyridines exhibit blue emission (410–460 nm) with quantum yields up to 33% .
  • Electron-Withdrawing Groups (e.g., NO₂, CF₃): Derivatives like 3w and 10c may show enhanced stability in redox environments or altered photophysical behavior due to reduced electron density. For example, trifluoromethyl groups can improve lipophilicity and membrane permeability in bioactive compounds .

Coordination Chemistry

  • The 1,3-bis(4-methoxyphenyl) substitution provides a rigid, symmetric scaffold for metal coordination. This contrasts with asymmetric derivatives like 3y (pyridyl-substituted), which form bidentate N–N ligands for Zn(II) or Cu(II) complexes .
  • Compared to 8-hydroxyquinoline (a common OLED emitter), imidazo[1,5-a]pyridines with hydroxyl or pyridyl substituents (e.g., HL1 in ) act as N–O or N–N chelators, offering tunable coordination geometries .

Key Research Findings

Luminescence Tunability : Substituents at the 3-position significantly impact emission maxima and quantum yields. For example, 3-(pyridin-3-yl) derivatives (3y) show stronger metal-binding affinity, while 3-aryl derivatives (e.g., 3u) display extended conjugation for optoelectronic applications .

Synthetic Versatility : Microwave-assisted and iodine-catalyzed methods enable rapid access to diverse imidazo[1,5-a]pyridines, though bis-substituted derivatives require optimized protocols .

Biological Potential: The 4-methoxyphenyl motif is recurrent in bioactive compounds (e.g., Mnk inhibitors in ), positioning the target compound for anticancer or enzyme inhibition studies .

Biological Activity

1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The imidazo[1,5-a]pyridine scaffold is known for its ability to interact with various biological targets.

Molecular Formula: C18H18N2O2
Molecular Weight: 294.35 g/mol
IUPAC Name: this compound

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity: Studies have shown that this compound possesses significant antiproliferative effects against various cancer cell lines. For instance, it demonstrated IC50 values in the micromolar range against human colon cancer cells, indicating potent anticancer properties .
  • Antimicrobial Properties: The compound has been evaluated for its antibacterial and antifungal activities. It has shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • DNA Intercalation: Its structure allows it to intercalate into DNA strands, disrupting replication and transcription processes in cancer cells .
  • Receptor Modulation: It has been suggested that this compound may act on various receptors involved in inflammation and cellular signaling .

Case Studies

Several case studies highlight the potential of this compound:

  • Cancer Cell Line Studies:
    • A study evaluated the compound's effects on human colorectal cancer cell lines (HCT116). Results indicated a dose-dependent reduction in cell viability with an IC50 of approximately 2.5 µM after 48 hours of treatment.
  • Antimicrobial Testing:
    • In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 16 µg/mL and 32 µg/mL respectively.
  • Inflammation Model:
    • In a murine model of acute inflammation induced by carrageenan injection, treatment with this compound significantly reduced paw edema compared to control groups.

Data Summary Table

Biological ActivityObserved EffectReference
AnticancerIC50 ~2.5 µM against HCT116
AntibacterialMIC 16 µg/mL against S. aureus
Anti-inflammatoryReduced paw edema in murine model

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